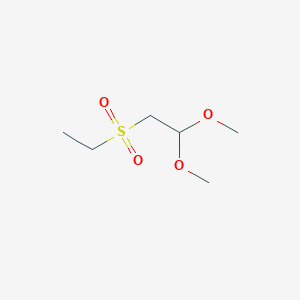
2-(Ethanesulfonyl)-1,1-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethanesulfonyl)-1,1-dimethoxyethane is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of an ethanesulfonyl group attached to a 1,1-dimethoxyethane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1,1-dimethoxyethane typically involves the reaction of ethanesulfonyl chloride with 1,1-dimethoxyethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
EtSO2Cl+CH3OCH2CH2OCH3→EtSO2CH2CH2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)-1,1-dimethoxyethane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The methoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted ethanesulfonyl derivatives
Scientific Research Applications
2-(Ethanesulfonyl)-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-1,1-dimethoxyethane involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
2-(Trimethylsilyl)ethanesulfonyl chloride: Contains a trimethylsilyl group, used in amine protection and activation.
Ethanesulfonyl chloride: Lacks the dimethoxyethane moiety, used in various sulfonylation reactions.
Uniqueness
2-(Ethanesulfonyl)-1,1-dimethoxyethane is unique due to the presence of both the ethanesulfonyl and dimethoxyethane groups. This combination imparts specific reactivity and solubility properties, making it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
71185-74-5 |
|---|---|
Molecular Formula |
C6H14O4S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-ethylsulfonyl-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O4S/c1-4-11(7,8)5-6(9-2)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
YXJVEZOCWBEDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















